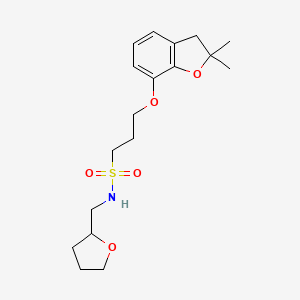

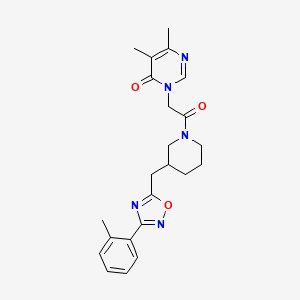

![molecular formula C18H21ClN2O2 B2360267 N-(4-methylbenzyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide hydrochloride CAS No. 2309348-11-4](/img/structure/B2360267.png)

N-(4-methylbenzyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

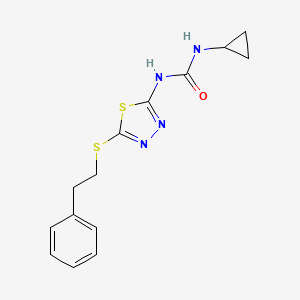

Benzo[b][1,4]oxazepines are a class of compounds that are part of the larger family of oxazepines . They are unsaturated seven-membered heterocycles containing a nitrogen atom and an oxygen atom .

Synthesis Analysis

A novel synthetic method has been developed for accessing benzo[b][1,4]oxazepines. This involves the reaction of 2-aminophenols with alkynones in 1,4-dioxane at 100 °C . A series of benzo[b][1,4]oxazepine derivatives can be prepared using this synthetic protocol .Molecular Structure Analysis

The molecular structure of benzo[b][1,4]oxazepines includes a seven-membered ring with a nitrogen atom and an oxygen atom . The exact structure of “N-(4-methylbenzyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide hydrochloride” would include these elements, along with additional functional groups specified in the name.Chemical Reactions Analysis

The synthesis of benzo[b][1,4]oxazepines involves the reaction of 2-aminophenols with alkynones . Mechanistic experiments indicated that the hydroxy proton of the aminophenol could play a crucial role in the formation of an alkynylketimine intermediate that undergoes 7-endo-dig cyclization .Aplicaciones Científicas De Investigación

Angiotensin II Receptor Antagonists : Research on nonpeptide angiotensin II receptor antagonists, specifically N-(biphenylylmethyl)imidazoles, showcases their potential in developing potent, orally active antihypertensives. These compounds, due to their structural affinity and functional outcomes, hint at the relevance of exploring similar compounds for cardiovascular diseases (Carini et al., 1991).

Antiproliferative Effects on Cancer Cells : Studies on conformationally rigid analogs of aminopyrazole amide scaffolds, including derivatives of tetrahydropyrimidoazepine, have demonstrated competitive antiproliferative activities against melanoma and hematopoietic cell lines. This suggests the exploration of tetrahydrobenzo[f][1,4]oxazepine derivatives could offer new insights into cancer therapeutics (Kim et al., 2011).

Carbonic Anhydrase Inhibitors : Research on [1,4]oxazepine-based primary sulfonamides has shown strong inhibition of human carbonic anhydrases, which are therapeutically relevant. This illustrates the potential of N-(4-methylbenzyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxamide hydrochloride analogs in designing enzyme inhibitors (Sapegin et al., 2018).

Kinase Inhibitor Development : The benzoxazepine core, similar in structure to tetrahydrobenzo[f][1,4]oxazepine, is a component of several kinase inhibitors, demonstrating the potential for developing treatments targeting mTOR and other kinases. This suggests compounds with the tetrahydrobenzo[f][1,4]oxazepine structure could be valuable in the development of new kinase inhibitors (Naganathan et al., 2015).

Vascular Cognitive Impairment : Hydroxamates based on dibenzo[b,f]azepine have shown effects in increasing cerebral blood flow, attenuating cognitive impairment, and improving hippocampal atrophy in models of chronic cerebral hypoperfusion. This indicates that similar compounds might offer therapeutic potential for vascular cognitive impairment (Kaur et al., 2019).

Mecanismo De Acción

Target of Action

It is known that dibenzo[b,f][1,4]oxazepine (dbo) derivatives, which this compound is a part of, possess an array of pharmacological activities .

Mode of Action

The benzylic position in similar compounds is known to undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions could potentially influence the interaction of the compound with its targets.

Biochemical Pathways

Dbo derivatives are known to have a wide range of pharmacological activities , suggesting that they may interact with multiple biochemical pathways.

Result of Action

Dbo derivatives are known to have a wide range of pharmacological activities , suggesting that they may have diverse effects at the molecular and cellular level.

Propiedades

IUPAC Name |

N-[(4-methylphenyl)methyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-7-carboxamide;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O2.ClH/c1-13-2-4-14(5-3-13)11-20-18(21)15-6-7-17-16(10-15)12-19-8-9-22-17;/h2-7,10,19H,8-9,11-12H2,1H3,(H,20,21);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXGKVWUQZGDCIT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)OCCNC3.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H21ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2-Methoxyphenyl)-2-[1-(2-pyridin-3-ylacetyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2360188.png)

![1-aminotetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2360197.png)

![5-Oxo-1,2,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3-carbaldehyde](/img/structure/B2360203.png)